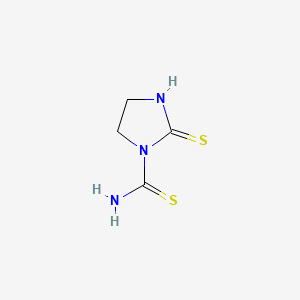

1-Thiocarbamoyl-2-imidazolidinethione

Description

Contextualization within Thiourea (B124793) and Imidazolidine (B613845) Heterocyclic Systems

1-Thiocarbamoyl-2-imidazolidinethione is structurally situated at the intersection of thiourea and imidazolidine chemistry. Thioureas, characterized by the (R¹R²N)(R³R⁴N)C=S core, are recognized as versatile building blocks in organic synthesis. researchgate.netmdpi.com They are frequently employed as precursors for the synthesis of a wide array of heterocyclic compounds and have attracted significant attention for their utility as organocatalysts and ligands in coordination chemistry. rsc.orgtandfonline.com The thiourea functional group is a key component in numerous molecules exhibiting a broad spectrum of biological activities. researchgate.netmdpi.com

The second component of the structure is the imidazolidine-2-thione ring, also known as ethylenethiourea. usbio.netnih.gov This entity is a cyclic thiourea and represents a fundamental scaffold in heterocyclic chemistry. scialert.net Imidazolidine-2-thione and its derivatives are integral to various chemical applications, including their use as vulcanization accelerators in the rubber industry and as key intermediates in the synthesis of more complex molecules. sigmaaldrich.com The scaffold is present in compounds investigated for a range of pharmaceutical applications, including antimicrobial and anti-HIV agents. scialert.netnih.gov The combination of these two systems in this compound results in a molecule with a high density of reactive and coordinating functional groups.

Structural Features and Chemical Significance of the Thiocarbamoyl-Imidazolidinethione Scaffold

The chemical architecture of this compound consists of a five-membered imidazolidine ring containing two nitrogen atoms, with a thione (C=S) group at the 2-position. A thiocarbamoyl group (-C(=S)NH₂) is attached to one of the ring's nitrogen atoms. This N-acylation with a thiocarbonyl group is a key feature, distinguishing it from the parent imidazolidine-2-thione.

The reactivity of the imidazolidine-2-thione scaffold is well-documented. The nitrogen atoms of the ring can be functionalized, as demonstrated in reactions with acyl chlorides to produce mono- or di-acylated derivatives. nih.gov The outcome of such reactions can be influenced by the nature of the acylating agent and reaction conditions. nih.gov Furthermore, reactions with reagents like carbon disulphide in the presence of a strong base can lead to the formation of more complex structures, highlighting the reactivity of the N-H protons. rsc.org

The presence of two thione groups and multiple nitrogen atoms makes the thiocarbamoyl-imidazolidinethione scaffold a potent multidentate ligand for metal coordination. The ability of thiourea derivatives to form stable complexes with various transition metals is a significant aspect of their chemistry, often enhancing their biological or catalytic properties. rsc.org

Table 1: Physicochemical Properties of Parent Scaffolds

This table summarizes key properties of the fundamental building blocks related to this compound.

| Property | Thiourea | Imidazolidine-2-thione (Ethylenethiourea) |

| Chemical Formula | CH₄N₂S | C₃H₆N₂S sigmaaldrich.com |

| Molar Mass | 76.12 g/mol | 102.16 g/mol nih.govsigmaaldrich.com |

| Appearance | White crystalline solid | White to pale green crystals or powder nih.gov |

| Melting Point | 176-178 °C | 196-200 °C sigmaaldrich.com |

| Key Structural Feature | C=S group flanked by two amine groups | Cyclic thiourea wikipedia.org |

| Synonyms | Thiocarbamide | Ethylenethiourea, 2-Mercaptoimidazoline usbio.net |

Overview of Academic Research Trajectories for Related Chemical Architectures

Academic research into chemical architectures related to this compound has followed several distinct yet interconnected trajectories.

Synthesis of Heterocyclic Systems: A major research focus has been the use of thioureas as foundational materials for constructing more elaborate heterocyclic compounds. rsc.orgtandfonline.com Their ability to undergo cyclization reactions under various conditions has led to the development of diverse molecular libraries containing thiazole (B1198619), pyrimidine, and pyrazole (B372694) cores, among others. mdpi.comrsc.org

Medicinal Chemistry and Biological Activity: There is a sustained and growing interest in thiourea and imidazolidine derivatives for their pharmacological potential. mdpi.com Research has demonstrated a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. mdpi.comnih.govnih.gov For instance, imidazolidine-2-thione derivatives have been explored as GPR6 inverse agonists for neuropsychiatric disorders and as potential anticancer agents when complexed with metals like platinum. nih.gov Similarly, derivatives of the related thiazolidine-2-thione scaffold have been synthesized and evaluated as potent inhibitors of enzymes like xanthine (B1682287) oxidase. plos.org

Coordination Chemistry and Material Science: The strong ligating properties of the thiourea and thione moieties have driven extensive research in coordination chemistry. rsc.org Metal complexes of these ligands are investigated for applications ranging from catalysis to the development of novel materials. rsc.orgnih.gov Imidazolidine-2-thione itself has been used as a precursor in the synthesis of polymer electrolytes for battery applications. sigmaaldrich.com

The convergence of these research paths underscores the significance of the functional groups present in this compound. The combination of a proven heterocyclic scaffold with the versatile thiourea functional group suggests a rich potential for novel applications, building upon the established knowledge base of its constituent parts.

Table 2: Selected Research Findings on Related Thiourea and Imidazolidine Derivatives

This table provides examples from the literature that illustrate the research focus on scaffolds related to this compound.

| Research Area | Compound Class | Finding | Reference |

| Enzyme Inhibition | Thiazolidine-2-thione derivatives | A derivative with a phenyl-sulfonamide group showed potent inhibitory activity against xanthine oxidase, an enzyme linked to hyperuricemia. | plos.org |

| Heterocyclic Synthesis | 1-(isomeric methyl)benzoyl-3-arylthiourea | These thiourea derivatives undergo cyclization in the presence of bromine to yield 1-tolyl-3-aryl-4-methylimidazole-2-thiones. | scialert.net |

| Medicinal Chemistry | 2-Thioxo-imidazolidine-4-one derivatives | Certain derivatives bearing a 6-methyl chromonyl pharmacophore were found to increase insulin (B600854) release, suggesting potential antidiabetic applications. | nih.gov |

| Synthetic Methodology | Imidazolidine-2-thione | Reacts with various acyl chlorides to form mono- or di-acylated thiourea derivatives, demonstrating the reactivity of the scaffold for further functionalization. | nih.gov |

| Antibacterial Activity | Thiazolidine-2,4-dione-based thiosemicarbazones | Hybrid molecules incorporating a thiosemicarbazone moiety showed significant antibacterial activity against Gram-positive bacteria. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylideneimidazolidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S2/c5-3(8)7-2-1-6-4(7)9/h1-2H2,(H2,5,8)(H,6,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBROQIPVRZGUBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=S)N1)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028735 | |

| Record name | 2-Sulfanylideneimidazolidine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-76-1 | |

| Record name | 2-sulfanylideneimidazolidine-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Thiocarbamoyl 2 Imidazolidinethione and Its Analogs

Direct Synthesis Approaches

Direct synthesis methods provide efficient pathways to the core structure of 1-Thiocarbamoyl-2-imidazolidinethione by constructing the heterocyclic ring from acyclic precursors.

The fundamental structure of imidazolidine-2-thione is commonly synthesized through the reaction of a vicinal diamine, such as ethylenediamine (B42938), with a thiocarbonyl source. scialert.net One established method involves the reaction of ethylenediamine with carbon disulfide. For instance, heating these reactants in an autoclave at 100°C for 2 hours in the presence of a heterogeneous catalyst has been shown to produce imidazolidine-2-thione. scialert.net Another variation involves refluxing ethylenediamine and carbon disulfide in pyridine (B92270) for 5 hours. scialert.net

Cyclization is a critical step in forming the five-membered imidazolidinethione ring. These reactions can be initiated in several ways, often involving an intramolecular condensation.

From Diamines and Carbon Disulfide : The reaction of 1,2-diaminopropane (B80664) with 1,1'-thiocarbonyldiimidazole (B131065) results in the rapid formation of 4-benzyl-2-imidazolidinethione (B8475753), demonstrating a swift cyclization pathway. scialert.net

From Thiourea (B124793) Derivatives : A reported synthesis of mono-acylated imidazolidine-2-thione derivatives is based on a two-step intramolecular cyclization of 2-hydroxyethyl-thiocarbamides. nih.gov

Aza-Heck Cyclizations : While primarily demonstrated for imidazolidinones (the oxygen analogs), palladium-catalyzed aza-Heck reactions represent a powerful strategy for forming five-membered rings. nih.gov This process involves the cyclization of substrates like N-phenoxy ureas onto pendant alkenes, a method that shows broad functional group tolerance. nih.gov

Base-Catalyzed Cyclization : The synthesis of imidazolidin-2-ones can be achieved through the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.org This reaction proceeds via a 5-exo-dig cyclization, which is favored both kinetically and thermodynamically. acs.org Stronger bases have been shown to be more effective catalysts in this transformation. acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer an efficient route to complex molecules. nih.govbeilstein-journals.org They are characterized by high atom economy and procedural simplicity. beilstein-journals.org While a specific MCR for this compound is not detailed in the provided results, analogous syntheses of related heterocycles suggest potential pathways.

For instance, the Asinger reaction and its variants are used to create thiazolidines and other sulfur-containing heterocycles from a ketone or aldehyde, a thiol, and ammonia. researchgate.net The Ugi four-component reaction, which combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, is another versatile MCR for generating complex scaffolds. researchgate.netnih.gov A plausible MCR approach for the target molecule could involve the one-pot reaction of ethylenediamine, a source of two thiocarbonyl groups (or a thiocarbonyl and a thiocyanate), to rapidly assemble the final structure.

Synthesis of Substituted this compound Derivatives

Functionalization of the core this compound structure is commonly achieved through acylation and alkylation reactions to produce a diverse range of derivatives.

Acylation of the nitrogen atoms in the imidazolidine-2-thione ring is a key method for creating derivatives. The reaction of imidazolidine-2-thione with acyl chlorides, often in the presence of a base or activating agent, can lead to mono- or di-acylated products. nih.gov

The formation of mono- versus di-acylated derivatives can be influenced by the nature of the acylating agent. nih.gov In one study, imidazolidine-2-thione was reacted with various acyl chlorides in the presence of N,N-dimethylacetamide (DMA). nih.gov The reaction could proceed either by direct condensation of the acyl chloride with the thiourea (Path A) or via the formation of a weak Vilsmeier reagent intermediate (Path B). nih.gov

Furthermore, mono-acylated derivatives can serve as intermediates for synthesizing asymmetric di-acylated compounds. For example, benzoyl imidazolidin-2-thione has been further acylated with different (hetero)aroyl chlorides to produce a library of asymmetric di-acylthioureas in moderate to good yields. nih.gov

Table 1: Synthesis of Asymmetric Di-acylated Thioureas from Benzoyl Imidazolidin-2-thione

| Acyl Chloride Reagent | Solvent/Base | Product | Yield | Reference |

|---|---|---|---|---|

| (Hetero)aroyl chlorides (d–f, k, l) | Pyridine | Asymmetric di-acylthioureas (6-10) | Moderate-to-good | nih.gov |

| Cyclopropanecarbonyl chloride (a) | DMF/TEA | Asymmetric di-acylthiourea (4) | Moderate-to-good | nih.gov |

| Cyclohexanecarbonyl chloride (b) | DMF/TEA | Asymmetric di-acylthiourea (5) | Moderate-to-good | nih.gov |

Data synthesized from research on acylation reactions. nih.gov

Alkylation can occur on the nitrogen atoms of the imidazolidine (B613845) ring or on the exocyclic sulfur atom of the thione group. Alkylation of the sulfur atom is a common reaction, often leading to the formation of isothiouronium salts. scialert.net

For example, the sulfur atom in 4-benzyl-2-imidazolidinethione can be protected by alkylation with reagents like benzyl (B1604629) chloride, p-methoxybenzyl chloride, or allyl chloride. scialert.net This reaction results in the corresponding S-alkylated isothiouronium salts, which can be useful intermediates for further transformations. scialert.net It has been noted in other contexts that the alkylation of the sulfur atom on related imidazole-2-thione derivatives can significantly impact biological activity. scialert.net

Alkylation of the ring nitrogen atoms can also be performed. In a related system, an imidazolidinone was successfully alkylated using a mesylate, demonstrating a viable pathway for N-substitution. nih.gov

Formation of Fused Heterocyclic Systems from Derivatives

While the direct use of this compound in the synthesis of fused heterocycles is not extensively documented in prominent literature, the reactivity of its parent compound, imidazolidine-2-thione (also known as ethylenethiourea), provides significant insight into the formation of such systems. The nucleophilic nature of the nitrogen and sulfur atoms in the imidazolidine-2-thione core allows for its versatile use as a synthon in constructing fused heterocyclic rings.

A notable example is the reaction of imidazolidine-2-thione with carbon disulfide in the presence of a strong base like sodium hydride. This reaction leads to the formation of a complex fused system, 2,3,6,7-tetrahydrodi-imidazo[2,1-b:1',2'-e] nih.govresearchgate.netrsc.orgthiadiazine-5-thione. rsc.orgpsu.edu The reaction proceeds through the initial formation of a dithiocarboxylate anion, which then undergoes a series of coupling and ring-opening/closing reactions to yield the fused product. psu.edu

The general principle of using thiourea and its cyclic analogs, like imidazolidine-2-thione, as building blocks is a well-established strategy in heterocyclic synthesis. researchgate.net These compounds can react with various bifunctional electrophiles to generate a wide array of fused systems. For instance, the reaction of thiourea derivatives with α-haloketones is a classic method for synthesizing thiazole (B1198619) rings, which can be part of a larger fused structure.

The table below summarizes a key reaction for the formation of a fused heterocyclic system from an imidazolidine-2-thione derivative.

Table 1: Synthesis of a Fused Heterocycle from Imidazolidine-2-thione

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| Imidazolidine-2-thione | Carbon Disulfide | Sodium Hydride | THF/HMPA/Diethyl Carbonate | 2,3,6,7-tetrahydrodi-imidazo[2,1-b:1',2'-e] nih.govresearchgate.netrsc.orgthiadiazine-5-thione |

Data sourced from references rsc.orgpsu.edu.

Furthermore, acylation of imidazolidine-2-thione can produce mono- and di-acylated derivatives. nih.govnih.gov These acylated intermediates possess modified reactivity and can be precursors to other complex heterocyclic structures, although their direct cyclization into fused systems is highly dependent on the nature of the acyl groups and the reaction conditions. nih.gov

Emerging Synthetic Techniques

Modern synthetic chemistry continually seeks more efficient, rapid, and environmentally benign methods for the construction of complex molecules. For the synthesis of heterocyclic compounds analogous to those derived from this compound, microwave-assisted synthesis and catalyst-free methodologies have emerged as powerful tools.

Microwave-assisted organic synthesis has gained prominence due to its ability to dramatically reduce reaction times, increase product yields, and often enhance product purity compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds that share structural motifs with derivatives of this compound.

For example, the synthesis of thiazolidinone derivatives, which are structurally related to the imidazolidinethione core, can be efficiently achieved through microwave irradiation. One-pot, three-component reactions of an amine, a carbonyl compound, and a sulfur-containing reagent under microwave conditions provide rapid access to these scaffolds. hilarispublisher.com A notable example involves the reaction of substituted benzaldehydes with an appropriate amine and mercaptoacetic acid in toluene (B28343) under microwave irradiation, which affords 2,3-diaryl-1,3-thiazolidin-4-ones in significantly shorter reaction times (6-8 minutes) and higher yields (64-82%) compared to conventional methods. hilarispublisher.com

The table below presents examples of microwave-assisted synthesis of related heterocyclic compounds.

Table 2: Microwave-Assisted Synthesis of Thiazolidinone Analogs

| Amine | Carbonyl Compound | Sulfur Reagent | Catalyst | Conditions | Product Type |

|---|---|---|---|---|---|

| Substituted Aromatic Amine | Substituted Benzaldehyde | Mercaptoacetic Acid | None | Toluene, Microwave | 2,3-Diaryl-1,3-thiazolidin-4-ones |

| Thiosemicarbazide (B42300) | Benzaldehyde | Maleic Anhydride | KSF@Ni | Microwave | Thiazolidinone derivative |

Data sourced from references hilarispublisher.com.

The development of catalyst-free reactions is a key goal in green chemistry, as it simplifies reaction procedures, reduces costs, and minimizes toxic waste. For the synthesis of heterocyclic systems, several catalyst-free methods have been developed, often under solvent-free or neat conditions.

One such approach involves the synthesis of 2-iminothiazolidines via a domino reaction of inactive aziridines and aroyl isothiocyanates at room temperature without the need for a catalyst or solvent. nih.gov This method is ecologically benign and efficient. Another example is the catalyst- and solvent-free synthesis of 1,3-thiazolidin-4-ones by reacting an amine, an aldehyde, and thioglycolic acid, where the reaction is promoted by grinding the reactants together at room temperature. nih.gov This mechanochemical approach avoids the use of bulk solvents and catalysts, offering a greener synthetic route.

The following table highlights examples of catalyst-free synthesis of related heterocyclic structures.

Table 3: Catalyst-Free Synthesis of Thiazolidine Derivatives

| Reactants | Conditions | Product Type |

|---|---|---|

| Inactive Aziridine, Aroyl Isothiocyanates | Room Temperature, Solvent-Free | 2-Iminothiazolidines |

| Amine, Aldehyde, Thioglycolic Acid | Grinding, Room Temperature, Solvent-Free | 1,3-Thiazolidin-4-ones |

Data sourced from reference nih.gov.

Chemical Reactivity and Mechanistic Investigations of 1 Thiocarbamoyl 2 Imidazolidinethione

Reaction Mechanisms and Pathways

The reactivity of 1-Thiocarbamoyl-2-imidazolidinethione is governed by the interplay of its two key functional units: the cyclic thiourea (B124793) (imidazolidinethione) and the exocyclic thiocarbamoyl group. These moieties provide multiple sites for reactions, leading to a diverse range of chemical transformations.

While specific studies on the intramolecular cyclization of this compound are not extensively documented, the inherent structure of acyl and aroyl thioureas provides a template for such reactions. researchgate.net Thiourea derivatives are known to undergo intramolecular cyclization, often catalyzed by acids or bases, to form various heterocyclic systems. researchgate.netresearchgate.net For this compound, a potential cyclization pathway could involve the nucleophilic nitrogen or sulfur of one group attacking an electrophilic center generated on the other, particularly if an appropriate substituent is present on the imidazolidine (B613845) ring or the thiocarbamoyl nitrogen. Thiourea-catalyzed intramolecular reactions, such as Cope-type hydroaminations, demonstrate the ability of the thiourea moiety to facilitate cyclization by lowering activation barriers through hydrogen bonding. nih.gov

Rearrangement reactions involving the thiocarbamoyl group are well-established. A notable example is the Newman-Kwart rearrangement, where an O-aryl thiocarbamate rearranges to a more thermodynamically stable S-aryl thiocarbamate at elevated temperatures. organic-chemistry.orgwikipedia.orgthieme-connect.com This process occurs via an intramolecular nucleophilic aromatic substitution through a four-membered cyclic transition state. wikipedia.orgthieme-connect.com Although this compound lacks the O-aryl group necessary for a classic Newman-Kwart rearrangement, analogous rearrangements involving migration to the sulfur atom could be envisaged under specific thermal or catalytic conditions, potentially involving migration of a group from the imidazolidine nitrogen to the exocyclic sulfur. kiku.dk Other rearrangements of thiocarbamoyl compounds can occur, such as the conversion of thiocarbamoyl thiocyanates to the corresponding isothiocyanates upon heating. acs.org

The thiocarbamoyl group (–C(=S)NH₂) is a versatile functional group capable of numerous interconversions, mirroring the reactivity of thioamides. researchgate.netresearchgate.net The sulfur atom is nucleophilic, while the carbon atom is electrophilic, allowing for a wide range of transformations.

Key reactions include:

S-Alkylation: The sulfur atom can be readily alkylated by electrophiles like alkyl halides. This reaction proceeds through an isothiouronium salt intermediate, which can then be hydrolyzed to yield a thiol. wikipedia.org

Oxidation: Oxidation of the thiocarbamoyl group can lead to various products. Mild oxidants like iodine can form disulfide linkages, while stronger agents like hydrogen peroxide can produce species analogous to thiourea dioxide. wikipedia.org

Hydrolysis: Under acidic or basic conditions, the thiocarbamoyl group can be hydrolyzed to a carbamoyl (B1232498) group (C=O) and hydrogen sulfide, effectively converting the thiourea derivative into its urea analog.

Cyclization Reactions: The thiocarbamoyl group is a valuable synthon for building heterocyclic rings. It can react with α-halocarbonyl compounds or other bifunctional reagents to form thiazoles, pyrimidines, and other important heterocycles. researchgate.netekb.eg

Reaction with Amines: Condensation with amines can lead to the formation of guanidine derivatives.

The following table summarizes potential functional group interconversions of the thiocarbamoyl moiety.

| Reagent/Condition | Product Type | General Mechanism |

| Alkyl Halide (R-X) | S-Alkyl Isothiourea | Nucleophilic attack by sulfur |

| Oxidizing Agent (e.g., I₂, H₂O₂) | Disulfide or Thio-oxide | Oxidation |

| Acid/Base Catalyzed Hydrolysis | Carbamoyl derivative | Nucleophilic acyl substitution |

| α-Haloketone | Thiazole (B1198619) derivative | Heterocyclization |

| Amines | Guanidine derivative | Condensation/Substitution |

The five-membered imidazolidinethione ring possesses a degree of stability but can undergo ring-opening under specific conditions. The stability is influenced by the absence of significant ring strain and the resonance stabilization of the thiourea moiety.

Ring-Opening: Mechanisms for ring-opening often involve the cleavage of C-S or C-N bonds. rsc.org

Hydrolytic Cleavage: Under harsh acidic or basic conditions, the ring can undergo hydrolysis. This typically begins with a nucleophilic attack on one of the thiocarbonyl carbons, followed by a sequence of proton transfers and bond cleavages that ultimately break the ring structure, leading to an ethylenediamine (B42938) derivative.

Reductive Cleavage: Strong reducing agents can potentially cleave the ring. For instance, reactions involving sodium borohydride have been reported to cause the ring-opening of 2-imidazolines.

Metal-Complexation Induced Opening: Complexation with certain metal ions can facilitate ring-opening by altering the electron distribution within the ring and making it more susceptible to nucleophilic attack. nih.gov In some cases, the formation of a metal complex can lead to an equilibrium between ring-closed and ring-opened isomeric structures. nih.gov

Ring-Closure: The synthesis of the imidazolidinethione ring typically involves a ring-closure reaction. The most common pathway is the condensation of ethylenediamine with a source of a thiocarbonyl group, such as carbon disulfide or thiophosgene. wikipedia.org This reaction proceeds via the formation of a dithiocarbamic acid intermediate, followed by intramolecular cyclization with the elimination of a small molecule like H₂S. Asymmetric di-acylated thioureas can also be synthesized, which may serve as precursors for related structures. nih.gov

Reactivity Towards Electrophiles and Nucleophiles

This compound features multiple nucleophilic and electrophilic centers, dictating its reactivity profile.

Nucleophilic Character: The primary nucleophilic sites are the two sulfur atoms of the thione groups and, to a lesser extent, the nitrogen atoms. Thioureas are known to be nucleophilic at the sulfur atom. wikipedia.org

Reactions with Electrophiles: The sulfur atoms readily react with a variety of soft electrophiles. This includes alkylation with alkyl halides, acylation with acyl chlorides, and addition to Michael acceptors. Thiourea can effectively inhibit electrophilic chlorination of aromatics, showcasing its reactivity with electrophiles. acs.org Thiourea-based catalysts are also used to promote electrophilic thiocyanation of indoles and aromatic amines. researchgate.net

Electrophilic Character: The carbon atoms of the two C=S groups are electrophilic and can be attacked by strong nucleophiles.

Reactions with Nucleophiles: Strong nucleophiles, such as organometallic reagents or hard nucleophiles like hydroxide ions, can attack the thiocarbonyl carbon. youtube.com This can lead to addition products or, in the case of hydrolysis, ring-opening as discussed previously. The reactivity is generally lower than that of the corresponding carbonyl carbon in ureas.

The table below outlines the expected reactivity at different sites of the molecule.

| Site | Type | Reagent Class | Expected Reaction |

| Sulfur Atoms (C=S) | Nucleophilic | Alkyl halides, Acyl halides, Michael acceptors | S-Alkylation, S-Acylation, Michael addition |

| Nitrogen Atoms (-NH-) | Nucleophilic (weakly basic) | Strong acids, some electrophiles | Protonation, N-Alkylation (under forcing conditions) |

| Carbon Atoms (C=S) | Electrophilic | Strong nucleophiles (e.g., organolithiums, Grignard reagents) | Nucleophilic addition |

Tautomerism and Isomerization Studies (e.g., thione-thiol tautomerism)

Like other molecules containing a thioamide functional group, this compound is capable of existing in different tautomeric forms due to proton migration. wikipedia.org The most significant equilibrium is the thione-thiol tautomerism.

The molecule has two thione groups, allowing for the existence of several tautomers:

Dithione form: The most stable and predominant tautomer, with two C=S double bonds.

Mono-thiol forms: Two possible tautomers where one of the thione groups has converted to a thiol (C-SH) and a C=N double bond is formed within the ring or at the exocyclic position.

Dithiol form: A tautomer where both thione groups have converted to thiol groups, resulting in two C=N double bonds.

Quantum chemical calculations and spectroscopic studies on related heterocyclic thiones and simple thioamides consistently show that the thione form is energetically more stable than the thiol form in the gas phase and in most solvents. scispace.comscience.gov The dominance of the thione form is attributed to the greater strength of the C=O bond formed in the analogous urea systems, a principle that extends to the C=S bond, albeit with a smaller energy difference. scispace.com However, the thiol form can be trapped or become more significant through S-alkylation or in specific solvent environments that can stabilize the thiol group through hydrogen bonding. researchgate.net For instance, the content of the thiol form of thiourea has been observed to increase in alcohols compared to water. researchgate.net Recent studies have also demonstrated that thione-thiol tautomerization can be facilitated by a hydrogen-atom-assisted process, opening a barrierless pathway for the conversion. mtak.hu

Isomerization can also occur in this compound. Rotational isomers (rotamers) may exist due to the restricted rotation around the C-N bond connecting the thiocarbamoyl group to the imidazolidinethione ring. This restricted rotation is due to the partial double-bond character of the C-N bond.

Mechanistic Studies of Formation Pathways in Biotransformation Systems (e.g., from Niridazole)

The formation of this compound is closely related to the biotransformation of the antischistosomal drug Niridazole. Studies have identified a key metabolite of Niridazole as 1-thiocarbamoyl-2-imidazolidinone (TCI) , which is an oxygen analog of the title compound. nih.govnih.gov The formation of this metabolite provides a well-studied mechanistic pathway relevant to the core structure.

The biotransformation of Niridazole to TCI is a reductive metabolic process. The key steps are believed to be:

Reduction of the Nitro Group: The 5-nitro group on the thiazole ring of Niridazole is reduced. This reduction is not primarily carried out by hepatic enzymes but rather by the anaerobic microflora present in the gastrointestinal tract, particularly in the cecum.

Ring Cleavage: Following reduction, the thiazole ring becomes unstable and undergoes cleavage.

Rearrangement and Cyclization: The cleavage product rearranges to form the 1-thiocarbamoyl-2-imidazolidinone structure. This transformation involves the formation of the five-membered imidazolidinone ring from the ethylenediamine backbone of the original Niridazole molecule.

This pathway highlights a dissociation from the major hepatic oxidative metabolism of Niridazole and points to the critical role of gut microbiota in forming this class of metabolites. hyphadiscovery.comyoutube.com In Schistosoma mansoni itself, Niridazole is also metabolized to 1-thiocarbamoyl-2-imidazolidinone, indicating that the parasite has the necessary reductive enzymes to carry out a similar transformation. nih.gov This metabolite represented about 4% of the total metabolized fraction of Niridazole within the parasite in one study. nih.gov

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopy is a cornerstone in the identification and characterization of 1-Thiocarbamoyl-2-imidazolidinethione, with each method probing different aspects of its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon atomic framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons attached to the nitrogen atoms (N-H) of both the imidazolidine (B613845) ring and the thiocarbamoyl group would typically appear as broad singlets in the downfield region of the spectrum, with their exact chemical shift influenced by solvent and concentration due to hydrogen bonding. The four protons of the ethylene (B1197577) bridge (-CH₂-CH₂-) in the imidazolidine ring are chemically equivalent in an achiral environment and are expected to produce a single signal, likely a singlet or a complex multiplet depending on the conformational dynamics of the five-membered ring.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton. sapub.orgnih.gov Two key signals are anticipated in the downfield region, corresponding to the two thiocarbonyl (C=S) carbons of the imidazolidinethione ring and the thiocarbamoyl group. nih.gov These carbons are in a deshielded environment and would resonate at a high chemical shift, typically in the range of 170-210 ppm. nih.gov The two methylene (B1212753) carbons (-CH₂) of the imidazolidine ring are equivalent and would appear as a single peak in the upfield region of the spectrum. sapub.org The analysis of substituted pyrazole (B372694) and triazole derivatives with a thiocarbamoyl group confirms the characterization of such structures using ¹H and ¹³C NMR spectroscopy. nih.gov

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazolidine -CH₂- | ~3.5 - 4.0 | ~40 - 50 |

| Imidazolidine N-H | Downfield, broad | - |

| Thiocarbamoyl -NH₂ | Downfield, broad | - |

| C=S (Ring) | - | ~180 - 190 |

| C=S (Thiocarbamoyl) | - | ~175 - 185 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. mdpi.comcapes.gov.br

The IR spectrum of the parent compound, imidazolidine-2-thione, has been thoroughly examined. rsc.org The key vibrational modes include:

N-H Stretching: Strong, broad absorption bands are expected in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in both the ring and the thiocarbamoyl moiety. The broadness is indicative of intermolecular hydrogen bonding.

C-H Stretching: Absorptions due to the C-H stretching of the methylene groups in the ring typically appear just below 3000 cm⁻¹. mdpi.com

Thioamide Bands: The combination of C=S and C-N stretching and N-H bending vibrations gives rise to a series of characteristic "thioamide" bands. The C=S stretching vibration itself is often coupled with other vibrations and can be found in the 1000-1250 cm⁻¹ region. vscht.cz The principal C=S absorption band for imidazolidine-2-thione is found below 600 cm⁻¹. rsc.org

N-C=S Bending: Bending vibrations associated with the thioamide group appear in the fingerprint region, typically between 400-900 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the C=S bond, which can sometimes give a stronger signal in Raman than in IR spectra. capes.gov.brnih.gov

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 (Broad) |

| C-H (alkane) | Stretching | 2850 - 2960 |

| C=N | Stretching | ~1600 - 1650 |

| N-H | Bending | ~1500 - 1600 |

| C=S | Stretching (Thioamide I/II) | ~1000 - 1250 |

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, under electron ionization (EI), the molecular ion peak (M⁺) would be observed, confirming its molecular weight.

The fragmentation pattern is expected to follow predictable pathways based on the structure of related heterocyclic and thiocarbamoyl compounds. researchgate.netnih.gov Characteristic fragmentation includes:

α-Cleavage: Cleavage of bonds adjacent to the heteroatoms (N, S) is common. nih.gov

Loss of the Thiocarbamoyl Group: A primary fragmentation pathway would likely involve the cleavage of the N-C bond connecting the thiocarbamoyl group (-CSNH₂) to the imidazolidine ring, resulting in a prominent fragment ion.

Ring Fragmentation: The imidazolidine-2-thione ring can undergo fragmentation, potentially losing entities like CS, HCN, or ethylene (C₂H₄), leading to a series of smaller fragment ions. researchgate.netresearchgate.net

In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be the dominant species, with less fragmentation observed. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov

For this compound, the crystal structure is expected to be heavily influenced by hydrogen bonding. Studies on similar structures, such as 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, show that molecules are linked into dimers or extended networks by intermolecular N—H⋯S hydrogen bonds. nih.gov This interaction, where the N-H group of one molecule donates a hydrogen bond to the sulfur atom of a neighboring molecule, is a key feature in the crystal packing of thioamides and thioureas. nih.gov

The imidazolidine ring itself may adopt a non-planar conformation, such as an envelope or twisted form, to minimize steric strain. The bond lengths of the two C=S groups would confirm their double-bond character. The planarity of the thiocarbamoyl group and its orientation relative to the imidazolidine ring would also be determined, providing insight into potential rotational barriers and conjugation effects. nih.govrsc.org

Table 3: Expected Crystallographic Parameters for this compound

| Parameter | Expected Feature | Reference Interaction |

| Crystal Packing | Formation of hydrogen-bonded dimers or sheets | N—H⋯S hydrogen bonds nih.gov |

| Ring Conformation | Non-planar (envelope or twist) | Minimization of ring strain |

| C=S Bond Length | ~1.68 Å | Typical thioamide C=S double bond wikipedia.org |

| Intermolecular Contacts | Strong N-H···S interactions | Key stabilizing force in the crystal lattice nih.gov |

Chiroptical Properties and Stereochemical Characterization of Enantiomers and Diastereomers

The parent molecule, this compound, is achiral as it possesses a plane of symmetry. Therefore, it does not exhibit chiroptical properties such as optical rotation.

However, chirality can be introduced by substitution on the carbon atoms (positions 4 or 5) of the imidazolidine ring. If, for example, a substituent is introduced at position 4, this carbon becomes a stereocenter. This would result in a pair of enantiomers (R and S forms). If two substituents are present, diastereomers may also be possible.

The characterization of such chiral derivatives would require techniques sensitive to stereochemistry. Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, would be essential to study the stereochemical features of these enantiomers and diastereomers. Furthermore, X-ray crystallography of a single crystal can be used to determine the absolute configuration of a chiral molecule, as has been done for related thioglycoside compounds. nih.gov While no specific chiroptical data for derivatives of this compound are available, the principles of stereochemistry indicate that substituted versions would be chiral and require such advanced characterization. researchgate.net

Lack of Specific Research Data on this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound This compound . Consequently, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the requested outline focusing solely on this specific compound.

The executed searches for "this compound" and its potential synonyms did not yield dedicated studies on its coordination chemistry, including its synthesis, ligand characteristics, and the formation or analysis of its metal complexes.

While extensive research exists for related compounds, such as imidazolidine-2-thione and its various N-substituted derivatives nih.govnih.govndl.gov.inresearchgate.netwikipedia.orgkfupm.edu.sanih.gov, and for other N,S-donor ligands like thiosemicarbazones and thiocarbohydrazones yu.edu.joscilit.comresearchgate.net, this information does not directly address the specific structure and properties of this compound. The user's explicit instruction to focus solely on the specified compound and to not introduce information outside the provided outline prevents the substitution of data from these related but distinct ligands.

An article built on assumptions or analogies from related compounds would not meet the required standards of scientific accuracy and detailed research findings for the specified subject. Therefore, in the absence of dedicated literature, the generation of the requested article cannot be completed at this time.

Should you wish to proceed with an article on the more broadly researched topic of the "Coordination Chemistry of Imidazolidine-2-thione and its Derivatives," for which substantial data is available, please provide new instructions.

Computational and Theoretical Studies

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecular systems. researchgate.net DFT methods, particularly with hybrid functionals like B3LYP, are frequently employed for their balance of accuracy and computational cost, making them suitable for studying derivatives of thiourea (B124793) and imidazolidinethione. mdpi.comnih.gov These methods are used to optimize molecular geometries, predict spectroscopic signatures, and analyze electronic structures. nih.govbiointerfaceresearch.com

Geometry Optimization and Conformational Analysis

Geometry optimization is the process of finding the lowest energy arrangement of atoms in a molecule. For 1-Thiocarbamoyl-2-imidazolidinethione, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. Computational studies on related molecules, such as N-substituted 1,3-imidazolidine-2-thiones, have been performed using DFT methods like B3LYP with basis sets such as 6-311+G**. researchgate.net

These calculations show that the imidazolidine (B613845) ring is not perfectly planar. researchgate.net For the parent 2-imidazolidinethione, the C-C-N-C dihedral angle indicates a non-planar conformation. researchgate.net The introduction of the N-thiocarbamoyl group adds further conformational complexity due to rotation around the C-N single bonds. Conformational analysis, combining techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and DFT calculations, is essential to identify the most energetically favorable isomers. mdpi.com For similar thiourea derivatives, a trans-cis conformation is often found to be the most stable. ias.ac.in

Below is a representative table of optimized geometrical parameters for the core 2-imidazolidinethione structure, calculated at the B3LYP/6-311+G** level, which provides a foundational understanding for the substituted compound.

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic properties of a molecule are governed by the distribution of its electrons. Frontier Molecular Orbital (FMO) theory is a key concept used to understand chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.orgnih.gov

For thiourea and its derivatives, the HOMO is often associated with the sulfur atom, indicating it is a primary site for electrophilic attack, while the LUMO is distributed over the thiocarbonyl group and adjacent atoms. ias.ac.inmdpi.com The HOMO-LUMO energy gap for related imidazole (B134444) derivatives has been calculated to be around 4.0 eV, suggesting significant stability. malayajournal.org

The Molecular Electrostatic Potential (MEP) map is another critical tool that visualizes the charge distribution on the molecule's surface. bhu.ac.in It helps in identifying sites for nucleophilic and electrophilic reactions. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. malayajournal.orgbhu.ac.in For molecules containing thiocarbonyl (C=S) and amine (N-H) groups, the MEP typically shows a negative potential around the sulfur atom and positive potentials around the hydrogen atoms of the N-H groups. bhu.ac.in

Vibrational Spectroscopy Prediction and Interpretation

Theoretical vibrational spectroscopy, using methods like DFT, can predict the infrared (IR) and Raman spectra of a molecule. bohrium.commdpi.com These predictions are crucial for interpreting experimental spectra by assigning specific vibrational modes to the observed absorption bands. biointerfaceresearch.comnih.gov The calculated frequencies are often scaled to correct for anharmonicity and basis set deficiencies. nih.gov

For this compound, key vibrational modes would include:

N-H stretching: Typically observed in the 3200-3400 cm⁻¹ region.

C-H stretching: From the ethylene (B1197577) bridge, usually found around 2900-3000 cm⁻¹.

C=S stretching: The thiocarbonyl groups exhibit characteristic vibrations in the 1000-1250 cm⁻¹ range, often coupled with other modes.

C-N stretching: These vibrations appear in the 1200-1400 cm⁻¹ region.

Ring deformations: The imidazolidine ring will have various bending and twisting modes at lower frequencies.

Computational studies on N,N'-dimethylethylene urea, a related cyclic compound, have demonstrated excellent agreement between experimental and DFT-calculated spectra, allowing for detailed vibrational assignments. biointerfaceresearch.com

NMR Chemical Shift Predictions and Correlation with Experimental Data

Predicting NMR chemical shifts (¹H and ¹³C) is another powerful application of quantum chemical calculations. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for this purpose. semanticscholar.org These predictions are highly sensitive to the molecular geometry and the surrounding chemical environment. nih.govmdpi.com

For this compound, key predicted chemical shifts would be:

¹³C NMR: The thiocarbonyl carbons (C=S) are expected to have the most downfield shifts, typically in the range of 180-185 ppm. researchgate.netmdpi.com The methylene (B1212753) carbons (-CH₂-CH₂-) of the ring would appear further upfield.

¹H NMR: The protons on the nitrogen atoms (N-H) would exhibit broad signals, with their chemical shifts being highly dependent on solvent and concentration. The methylene protons (-CH₂-) would likely appear as a singlet or a multiplet depending on the ring conformation and symmetry.

Studies on N-substituted imidazolidine-2-thiones have shown that ¹³C chemical shifts can effectively distinguish between different isomers and substitution patterns. mdpi.comresearchgate.net Computational predictions, while powerful, often require correlation with experimental data for validation and refinement. mdpi.comipb.pt

Stability and Reactivity Predictions

Thermodynamic Stability of Isomers and Derivatives

Computational methods can be used to predict the relative thermodynamic stability of different isomers and derivatives of a compound by calculating their total energies. mdpi.com For this compound, this includes assessing the stability of different conformers arising from rotation around single bonds and the potential for tautomerism (e.g., thione-thiol tautomerism).

Calculations on the parent 1,3-imidazolidine-2-thione have shown that the thione tautomer is significantly more stable than the thiol tautomer in the gas phase. researchgate.net Similar calculations for various thiourea derivatives confirm that the thione form is generally the most stable. ias.ac.in The relative stability of different derivatives can also be assessed; for example, quantum chemical calculations on sulfonamide-thiourea hybrids have been used to correlate their thermodynamic properties with their biological activity. researchgate.net These studies help in understanding which molecular forms are most likely to be present under given conditions, providing insight into their reactivity and potential reaction pathways. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a computational chemistry technique used to map the energetic landscape of a chemical reaction, from reactants to products. This involves identifying intermediate structures, transition states, and calculating the activation energies associated with each step. Transition state analysis focuses on the high-energy structure that exists at the peak of the reaction energy profile, providing critical insights into the reaction mechanism and rate.

A detailed search for studies on the reaction pathway modeling and transition state analysis of this compound, for reactions such as its synthesis, decomposition, or interaction with other molecules, did not yield any specific results. While computational studies have been performed to understand the reaction mechanisms of related acylated imidazolidine-2-thione derivatives, this data does not directly apply to the title compound. nih.govresearchgate.net

Advanced Computational Models for Molecular Properties

Advanced computational models are essential for understanding the electronic structure and bonding characteristics of a molecule, which in turn dictate its physical and chemical properties.

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to partition a molecule into its constituent atoms. researchgate.netresearchgate.net This analysis allows for the characterization of chemical bonds and non-covalent interactions based on the properties of the electron density at specific points called bond critical points (BCPs). scialert.netresearchgate.net Key parameters derived from QTAIM include the electron density (ρ), its Laplacian (∇²ρ), and energy densities, which help classify interactions as shared (covalent) or closed-shell (ionic, van der Waals, hydrogen bonds). scialert.net

No dedicated QTAIM studies for this compound have been found in the existing scientific literature.

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in real space. asianpubs.orgresearchgate.net It is based on the relationship between the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, it is possible to distinguish between attractive interactions (like hydrogen bonds), weak van der Waals forces, and repulsive steric clashes. asianpubs.orgjmchemsci.com These interactions are typically visualized as colored isosurfaces in 3D space.

Specific RDG analyses to map the non-covalent interactions within or between molecules of this compound have not been reported in published research.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of bonding by transforming the complex molecular wave function into localized orbitals representing core electrons, lone pairs, and bonds. nih.gov This method is particularly useful for quantifying charge transfer interactions between filled donor orbitals and empty acceptor orbitals (antibonding or Rydberg orbitals). The stabilization energy (E(2)) associated with these transfers provides insight into phenomena like hyperconjugation and the nature of hydrogen bonds. nih.govresearchgate.net

Despite its utility, no studies featuring NBO analysis of this compound could be located in the literature.

In Silico Assessment of Molecular Interactions and Structural Descriptors

In silico assessment involves using computational methods to predict the properties of a molecule, including its interactions with biological targets and its pharmacokinetic profile. This can involve molecular docking to study binding modes with proteins, or the calculation of molecular descriptors (e.g., molecular weight, polar surface area, lipophilicity) to predict drug-likeness and other properties. researchgate.net

While in silico studies have been conducted on various thiourea and imidazolidine-2-thione derivatives to evaluate their potential as therapeutic agents or to predict their pharmacokinetic properties, no such specific assessments for this compound are documented. nih.govresearchgate.netresearchgate.net

Research into Potential Applications in Materials Science

Supramolecular Chemistry and Crystal Engineering

The ability of 1-Thiocarbamoyl-2-imidazolidinethione to form predictable and robust intermolecular interactions makes it a compound of interest in the fields of supramolecular chemistry and crystal engineering. The molecule's distinct hydrogen bond donor and acceptor sites are pivotal to its capacity for creating ordered solid-state architectures.

Hydrogen Bonding Networks in Solid-State Architectures

The thiourea (B124793) and imidazolidinethione components of this compound are rich in hydrogen bonding functionalities. The N-H groups of both the thiocarbamoyl and the imidazolidine (B613845) ring act as hydrogen bond donors, while the sulfur atoms of the thiocarbonyl groups and the nitrogen atoms can serve as hydrogen bond acceptors. This duality allows for the formation of extensive and varied hydrogen bonding networks in the solid state.

Thiourea derivatives are well-documented for their ability to form strong, directional hydrogen bonds, often leading to predictable supramolecular synthons. nih.govresearchgate.net In the crystalline state, thiourea molecules can link together through N-H···S hydrogen bonds to form chains or more complex assemblies. nih.govacs.org The presence of the cyclic imidazolidinethione moiety introduces additional possibilities for hydrogen bonding, potentially leading to unique and stable three-dimensional architectures. The interplay of these interactions is crucial in determining the packing of the molecules in a crystal lattice.

Co-crystal Formation and Engineered Supramolecular Systems

Crystal engineering aims to design and synthesize crystalline solids with desired properties, and co-crystallization is a key strategy in this endeavor. Co-crystals are multicomponent crystals where the components are held together by non-covalent interactions, primarily hydrogen bonds. nih.gov Given its hydrogen bonding capabilities, this compound is a promising candidate for forming co-crystals with other molecules, known as co-formers.

By carefully selecting co-formers with complementary hydrogen bonding sites, it is possible to engineer supramolecular systems with tailored architectures and properties. For instance, co-crystallization with molecules containing carboxylic acid or pyridine (B92270) groups could lead to robust heterosynthons. The formation of co-crystals can significantly alter the physicochemical properties of the parent compounds, such as solubility and stability, which is of particular interest in the pharmaceutical and materials science fields. An attempted synthesis of a thioparabanic acid derivative unexpectedly yielded a co-crystal of two different acetylated thiourea derivatives, highlighting the propensity of such molecules to form stable co-crystalline structures. nih.gov

Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate. The interaction between the molecule and the substrate, as well as intermolecular interactions, drives the formation of these monolayers. The presence of a sulfur atom in the thiocarbonyl groups of this compound suggests its potential for forming SAMs on noble metal surfaces, particularly gold. researchgate.net

The strong affinity of sulfur for gold is a well-established principle in the formation of thiol- and thiourea-based SAMs. researchgate.netnih.govuco.esnih.gov These monolayers can be used to modify the surface properties of materials, such as their wettability, adhesion, and corrosion resistance. The structure and packing of the molecules in the SAM are influenced by both the head group-substrate interaction and the intermolecular forces between the molecules. The hydrogen bonding capabilities of this compound could lead to the formation of highly ordered and stable SAMs.

Polymer Chemistry and Additives for Polymeric Materials

The incorporation of small molecules as additives is a common strategy to enhance the properties of polymers. The functional groups present in this compound suggest its potential as a multifunctional polymer additive.

Thiourea derivatives have been investigated for their role in polymerization processes. For instance, certain thioureas act as reducing agents in redox initiator systems for the polymerization of methacrylate-based materials, particularly in dental composites. researchgate.netnih.govnih.gov In these systems, the thiourea derivative, in conjunction with an oxidizing agent and a metal salt, generates radicals that initiate polymerization. nih.gov This suggests a potential application for this compound in controlling polymerization kinetics.

Furthermore, the 2-imidazolidinethione component of the molecule is known to be used as a vulcanization accelerator in the rubber industry. Vulcanization is a chemical process that enhances the elasticity and strength of rubber. Accelerators are added to speed up this process. The presence of this moiety in this compound indicates its potential to be used in the formulation of rubber composites to improve their mechanical properties.

Advanced Composite Materials Development (e.g., Nanocomposites)

Nanocomposites are materials in which a small amount of nanoscale filler is dispersed in a matrix material, leading to significantly enhanced properties. The thiourea moiety has been utilized in the synthesis of nanocomposites.

For example, thiourea has served as a sulfur source in the hydrothermal synthesis of cadmium sulfide (CdS) nanoparticles, which are then integrated into nanocomposites like CdS/ReS2 for photocatalytic applications. mdpi.com In another study, a nanocomposite of silver nanoparticles and carbon dots (derived from citric acid and thiourea) was incorporated into a PMMA bone cement to impart antimicrobial and anti-inflammatory properties. oup.com These examples demonstrate that the thiourea functional group can play a role in the formation and functionalization of nanoparticles, which are the building blocks of nanocomposites. This suggests that this compound could potentially be used as a precursor or a surface-modifying agent in the development of novel nanocomposite materials with tailored functionalities.

Exploration in Electronic and Optical Materials

The electronic and optical properties of materials are determined by their molecular structure and the arrangement of molecules in the solid state. The presence of heteroatoms (nitrogen and sulfur) and conjugated systems in this compound suggests its potential for applications in electronic and optical materials.

Thiourea and its derivatives are known to act as versatile ligands in coordination chemistry, forming complexes with a variety of metal ions. researchgate.netanalis.com.mymdpi.comnih.gov The electronic properties of these metal complexes, such as their conductivity and magnetic behavior, can be tuned by modifying the structure of the ligand. The ability of this compound to chelate with metal ions could lead to the formation of novel coordination polymers or metal-organic frameworks with interesting electronic properties.

From an optical perspective, the imidazole (B134444) ring, a component of the imidazolidinethione moiety, is a key structural element in some fluorescent molecules. The optical properties of imidazole-based fluorophores can be sensitive to their environment, such as pH. nih.gov While this compound itself has not been extensively studied for its optical properties, the presence of the imidazolidine ring suggests that it could be a building block for designing new photoactive materials.

Below is a table summarizing the potential applications of this compound in materials science based on the properties of its constituent functional groups.

| Functional Moiety | Property | Potential Application Area | Specific Role/Function |

| Thiocarbamoyl | Hydrogen Bond Donor/Acceptor | Supramolecular Chemistry & Crystal Engineering | Formation of hydrogen bonding networks, co-crystal design. |

| Imidazolidinethione | Hydrogen Bond Donor/Acceptor | Supramolecular Chemistry & Crystal Engineering | Contribution to stable solid-state architectures. |

| Thiocarbonyl (Thione) | Affinity for Noble Metals | Materials Surface Science | Formation of Self-Assembled Monolayers (SAMs) on gold. |

| Thiourea Derivative | Reducing Agent | Polymer Chemistry | Component of redox initiator systems for polymerization. |

| Imidazolidinethione | Vulcanization Accelerator | Polymer Chemistry | Additive in rubber composites to enhance mechanical properties. |

| Thiourea Moiety | Precursor/Component | Nanomaterials | Synthesis of nanoparticles for advanced composite materials. |

| Heterocyclic Structure | Ligating Ability | Electronic Materials | Formation of coordination complexes with tunable electronic properties. |

| Imidazole-related Ring | Potential for Photoactivity | Optical Materials | Building block for fluorescent compounds and photoactive materials. |

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the use of This compound in the synthesis or application of Metal-Organic Frameworks (MOFs) or related porous materials.

Extensive searches for scholarly articles, patents, and research databases did not yield any instances of this compound being utilized as an organic linker, modulator, or functionalizing agent in the construction of MOF structures. The existing body of research on MOFs primarily focuses on ligands containing carboxylate, imidazole, phosphonate, and sulfonate functional groups to coordinate with metal ions and form porous networks.

While the broader class of thiourea and thioamide compounds has been explored in coordination chemistry, their specific application as building blocks for crystalline, porous MOFs is not documented for this compound.

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of its role in this specific area of materials science as per the requested outline. The scientific community has not yet reported on the synthesis or characterization of MOFs incorporating this particular chemical compound.

Catalytic Applications and Investigations

Organocatalysis Utilizing Thiourea (B124793) Scaffolds

The thiourea moiety is a well-established functional group in organocatalysis, primarily due to its ability to form strong hydrogen bonds, thereby activating substrates. mdpi.com This capability has been harnessed in both asymmetric and Brønsted acid catalysis.

Chiral derivatives of thiourea are highly effective organocatalysts for a multitude of asymmetric transformations. mdpi.com The stereochemical outcome of these reactions is directed by the chiral environment created by the catalyst. The synthesis of these chiral thiourea catalysts often involves the reaction of an isothiocyanate with a chiral amine, embedding chirality into the catalyst's structure. mdpi.com While specific examples detailing the use of chiral derivatives of 1-Thiocarbamoyl-2-imidazolidinethione are not prevalent in the reviewed literature, the principles of asymmetric catalysis with chiral thioureas are well-established. These catalysts activate electrophiles through hydrogen bonding, rendering them more susceptible to nucleophilic attack and controlling the facial selectivity of the approach of the nucleophile.

| Catalyst Type | General Application | Mode of Action |

| Chiral Thiourea Derivatives | Asymmetric Synthesis | Activation of electrophiles and stabilization of transition states through hydrogen bonding to control stereoselectivity. mdpi.comnih.gov |

Thiourea derivatives can function as Brønsted acid catalysts. scispace.com In some instances, the catalytic activity is not solely dependent on the double hydrogen-bond donation but rather on the proton-donating ability of the thiourea. scispace.com Computational and experimental studies have suggested that in certain reactions, such as the tetrahydropyranylation of alcohols, the thiourea derivative protonates the substrate, initiating the reaction. scispace.com This Brønsted acid mechanism has been proposed as an alternative to the more commonly accepted hydrogen-bonding model. scispace.com The acidity of the thiourea protons is a key factor in this mode of catalysis.

| Catalysis Type | Proposed Mechanism | Key Feature |

| Brønsted Acid Catalysis | Protonation of the substrate by the thiourea derivative. scispace.com | Acidity of the N-H protons of the thiourea moiety. scispace.com |

Role as Ligands in Homogeneous Catalysis

The sulfur and nitrogen atoms within the this compound structure make it an excellent candidate for use as a ligand in homogeneous catalysis, particularly in reactions involving transition metals.

Thiourea derivatives and related thioamides can coordinate to a variety of transition metals, forming stable complexes that can catalyze a range of chemical transformations. mdpi.commdpi.comnih.gov These complexes have been employed in cross-coupling reactions, among others. mdpi.com The electronic properties and steric bulk of the thiourea ligand can significantly influence the activity and selectivity of the metal catalyst. scholaris.ca For instance, the coordination of such ligands to metals like palladium and copper has been explored in various catalytic cycles. mdpi.comnih.gov

| Metal | Type of Reaction | Role of Ligand |

| Palladium | Cross-coupling reactions | Stabilizes the metal center and influences its catalytic activity. mdpi.com |

| Copper | Various catalytic reactions | Forms stable complexes with thioamide-containing ligands. mdpi.com |

The design of ligands is a crucial aspect of developing selective catalytic transformations. scholaris.ca By modifying the structure of the ligand, it is possible to fine-tune the steric and electronic environment around the metal center, thereby controlling the outcome of the reaction. scholaris.ca While specific design strategies for ligands derived from this compound are not extensively detailed, the general principles of ligand design are applicable. These include altering substituents on the imidazolidinethione ring or the thiocarbamoyl group to modulate properties such as solubility, stability, and the electronic nature of the coordinating atoms.

Heterogeneous Catalysis and Catalyst Supports

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and practical application. This compound and its derivatives can be incorporated into heterogeneous catalytic systems either as the active catalyst or by being grafted onto a support material.

For example, supported 2-(pyridine-2-yl)imidazolidine-4-thione copper complexes have been used in asymmetric Henry reactions. researchgate.net In some cases, the supported catalyst exhibited higher activity compared to its homogeneous counterpart, which was attributed to site-isolation on the polymer matrix, reducing the formation of less active dimeric or oligomeric species. researchgate.net

Furthermore, related cyclic structures like 2-imidazolidinone have been synthesized using heterogeneous catalysts such as cerium(IV) oxide (CeO2). researchgate.netnih.gov This demonstrates the potential for solid catalysts to be employed in reactions involving the imidazolidine (B613845) core. Metal-organic frameworks (MOFs) have also been utilized as efficient heterogeneous catalysts for the synthesis of related imidazole (B134444) derivatives, showcasing high yields and good recyclability. mdpi.com

| Catalyst System | Application | Advantages |

| Supported 2-(pyridine-2-yl)imidazolidine-4-thione Cu complex | Asymmetric Henry reaction | Increased activity, recyclability. researchgate.net |

| CeO2 | Synthesis of 2-imidazolidinone | Reusable heterogeneous catalyst. researchgate.netnih.gov |

| Metal-Organic Frameworks (MOFs) | Synthesis of 2,4,5-trisubstituted imidazoles | High yields, recyclability, solvent-free conditions. mdpi.com |

Computer-Aided Design of Catalytic Systems

The application of computational chemistry has become an indispensable tool in modern catalyst design, offering molecular-level insights into reaction mechanisms, transition states, and catalyst-substrate interactions. For catalytic systems involving thiourea derivatives and related heterocyclic compounds, computer-aided design (CAD) facilitates the rational development of more efficient and selective catalysts. While specific and extensive research on the computer-aided design of catalytic systems based solely on this compound is not widely documented, the principles and methodologies are well-established through studies on analogous structures. These approaches typically involve Density Functional Theory (DFT) calculations, molecular docking, and the modeling of transition states to predict and understand catalytic activity.

Computational investigations into related organocatalysts containing thiourea moieties have demonstrated the power of in silico methods. For instance, the development of a catalyst for enolate formation has been guided by computational models of the transition state. These models, which initially treated the thiourea and an amine base as separate molecules, helped to elucidate the nature of hydrogen bonding between the catalyst and the substrate. Such studies have revealed that in addition to in-plane hydrogen bonds, out-of-plane hydrogen bonds to the carbonyl π-bond can be significant in stabilizing the transition state. This level of detail is crucial for designing a linker to connect the catalytic moieties in a way that pre-organizes them for the desired catalytic event.

The general workflow for the computer-aided design of such catalysts often involves the following steps:

Transition State Modeling : A computational model of the reaction's transition state is developed. This model helps in understanding the geometric and electronic requirements for an effective catalyst.

Database Searching : Using the transition state model as a template, computational tools can search structural databases to identify suitable molecular scaffolds that can hold the catalytic groups in the optimal orientation.

Catalyst Design and Synthesis : Based on the identified scaffolds, a new catalyst is designed and then synthesized.

Experimental Validation : The synthesized catalyst is then tested experimentally to determine its efficiency and to validate the computational predictions.

In the context of metal complexes, where derivatives of imidazolidinethione can act as ligands, DFT calculations are frequently employed to elucidate their electronic structure and predict their catalytic prowess. For example, DFT and time-dependent DFT (TD-DFT) can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often correlates with higher chemical reactivity and lower kinetic stability, indicating a more active catalyst.

The following table summarizes key reactivity descriptors that are often calculated using computational methods to predict the catalytic potential of molecules.

| Descriptor | Formula | Significance in Catalysis |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from a system. |

| Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Softness (S) | S = 1 / (2η) | The reciprocal of hardness; "soft" molecules are more reactive. |

| Electronegativity (χ) | χ = -μ | Measures the power of a species to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the electrophilic power of a molecule. |

These computational approaches allow for the screening of potential catalysts and the optimization of their structures before their synthesis, thereby saving significant time and resources. While the direct application of these comprehensive design strategies to this compound as a catalyst is a developing area, the foundational computational methodologies are robust and have been successfully applied to structurally similar compounds, paving the way for future research.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Analysis of Compounds and Derivatives (e.g., GC/MS, LC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are powerful and widely used techniques for the analysis of 1-Thiocarbamoyl-2-imidazolidinethione and its derivatives. nih.govjmb.or.kr These methods offer high sensitivity and the ability to identify and quantify compounds in complex matrices. jmb.or.kr

GC/MS has been a staple for the analysis of volatile and thermally stable compounds. For less volatile compounds like ETU, derivatization is often necessary to improve their chromatographic behavior. nih.gov LC/MS, particularly with a triple quadrupole mass spectrometer, provides enhanced sensitivity and throughput, making it suitable for high-speed and multi-component analysis. amazonaws.com The choice between GC/MS and LC/MS often depends on the specific analyte, the sample matrix, and the required detection limits.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a key strategy to improve the analytical performance of methods for compounds like ETU, which can exhibit poor chromatographic peak shape and thermal instability. nih.gov This process involves chemically modifying the analyte to make it more suitable for analysis, typically by increasing its volatility for GC/MS or enhancing its ionization for LC/MS. nih.gov